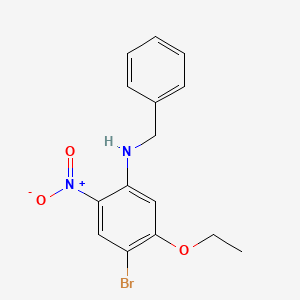

N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

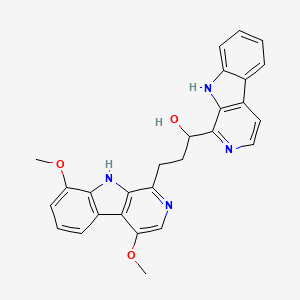

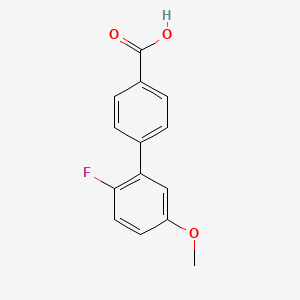

N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, also known as BBEA, is a synthetic organic compound and a member of the nitroaniline family. BBEA is a colorless solid that is soluble in organic solvents and has a melting point of 115–118 °C. It is used in a variety of scientific applications, such as in the synthesis of drugs, pesticides, and dyes. BBEA is also used as a reagent in the synthesis of heterocyclic compounds and is a common intermediate in the synthesis of other nitroanilines.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Derivatives

Research involving similar nitroaniline derivatives focuses on the synthesis and characterization of organic compounds, which play a crucial role in developing new materials with potential applications in fields such as organic electronics, pharmaceuticals, and dyes. For instance, the study by Kalaivanan and Srinivasan (2017) discusses the synthesis of an organic nonlinear optical compound, highlighting the process of creating new materials with specific optical properties (Kalaivanan & Srinivasan, 2017). Such methodologies could be applicable to N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, exploring its potential in optical applications.

Halogenation and Nitration Reactions

Halogenation and nitration reactions are fundamental in organic synthesis, offering pathways to modify chemical structures for various applications. The work by Bovonsombat and Mcnelis (1993) on ring halogenations of polyalkylbenzenes with N-halosuccinimide and acidic catalysts presents a method that could be relevant to modifying compounds like N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, potentially altering its physical and chemical properties for specific applications (Bovonsombat & Mcnelis, 1993).

Organic Synthesis and Chemical Reactions

Studies on organic synthesis and chemical reactions, such as those by Yang et al. (2004), who presented a versatile method for synthesizing benzimidazoles, shed light on reaction mechanisms and synthetic routes that could be explored with N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (Yang et al., 2004). Understanding these mechanisms is crucial for designing new synthetic routes and applications for such compounds.

Propiedades

IUPAC Name |

N-benzyl-4-bromo-5-ethoxy-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O3/c1-2-21-15-9-13(14(18(19)20)8-12(15)16)17-10-11-6-4-3-5-7-11/h3-9,17H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKYKIKHFLRLSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)NCC2=CC=CC=C2)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718319 |

Source

|

| Record name | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline | |

CAS RN |

1345471-72-8 |

Source

|

| Record name | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B572114.png)

![5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine](/img/structure/B572117.png)

![tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B572118.png)